molecular formula C16H12Cl2F3NO2 B2545793 3,4-dichloro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide CAS No. 1351651-65-4

3,4-dichloro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide

Cat. No.: B2545793
CAS No.: 1351651-65-4
M. Wt: 378.17
InChI Key: JVDFOALGRNTPRB-UHFFFAOYSA-N
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Description

3,4-dichloro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide is a synthetic small molecule of interest in medicinal chemistry and pre-clinical research. Its structure incorporates several key motifs: a benzamide group, dichlorophenyl and phenyl rings, and a trifluoromethyl-bearing hydroxy group. These features are commonly associated with bioactive compounds and may contribute to properties such as enzyme inhibition or receptor modulation. Similar structural elements are found in compounds investigated for various therapeutic areas . Researchers can utilize this chemical as a key intermediate in organic synthesis or as a lead compound for developing novel biologically active molecules. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3,4-dichloro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2F3NO2/c17-12-7-6-10(8-13(12)18)14(23)22-9-15(24,16(19,20)21)11-4-2-1-3-5-11/h1-8,24H,9H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVDFOALGRNTPRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNC(=O)C2=CC(=C(C=C2)Cl)Cl)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide typically involves multiple steps, starting from readily available precursors. One common route involves the chlorination of a suitable benzene derivative, followed by the introduction of trifluoro and hydroxy groups through specific reactions. The final step involves the formation of the benzamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is designed to be scalable and cost-effective for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the nitro groups to amines.

    Substitution: Halogen atoms (chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

Inhibition of Enzymatic Activity

One of the primary applications of this compound is its role as an inhibitor of specific enzymes involved in metabolic pathways. For example:

  • Pyruvate Dehydrogenase Kinase Inhibition: The compound has been studied for its ability to inhibit pyruvate dehydrogenase kinase (PDHK), which plays a crucial role in regulating glucose metabolism. By inhibiting PDHK, the compound may enhance glucose oxidation and improve metabolic health, making it a candidate for treating conditions like diabetes and obesity .

Anticancer Research

Research indicates that derivatives of this compound exhibit anticancer properties by targeting cancer cell metabolism:

  • Case Study: A study demonstrated that compounds similar to 3,4-dichloro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide showed significant inhibition of tumor growth in xenograft models. The mechanism involves the modulation of metabolic pathways that are often upregulated in cancer cells .

Pharmaceutical Development

The unique structure of this compound allows for modifications that can lead to new pharmaceuticals:

  • Drug Design: The trifluoromethyl and dichlorobenzene moieties contribute to the lipophilicity and bioavailability of the drug candidates derived from this compound. Researchers are exploring its derivatives for enhanced efficacy against various diseases .

Chemical Synthesis

In synthetic organic chemistry, this compound serves as a building block for more complex molecules:

  • Synthetic Pathways: It can be utilized in the synthesis of other pharmacologically active compounds through various chemical reactions such as nucleophilic substitutions and coupling reactions .

Data Table: Applications Overview

Application AreaDescriptionReferences
Enzyme InhibitionInhibits pyruvate dehydrogenase kinase
Anticancer ActivityModulates cancer cell metabolism
Pharmaceutical DevelopmentServes as a precursor for drug design
Synthetic Organic ChemistryBuilding block for complex organic synthesis

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways depend on the biological context and the specific targets involved.

Comparison with Similar Compounds

Opioid Receptor Agonists

  • AH-7921: The dimethylamino-cyclohexyl group enhances basicity and facilitates receptor binding via ionic interactions with opioid receptors. Its moderate affinity (Ki ~20–50 nM for μ-opioid receptors) is attributed to the balance between lipophilicity and polar interactions .
  • Target Compound : The trifluoro-hydroxy-phenylpropyl substituent introduces steric hindrance and hydrogen-bonding capacity. Fluorine atoms enhance lipophilicity, likely improving blood-brain barrier penetration, while the hydroxyl group may reduce toxicity by increasing solubility .

Non-Opioid Benzamides

  • Flutolanil : A fungicidal benzamide with a trifluoromethyl group and isopropoxy substituent. Its activity derives from inhibition of succinate dehydrogenase in fungi, highlighting the diversity of benzamide applications beyond pharmacology .

Biological Activity

3,4-Dichloro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a dichlorobenzamide core substituted with a trifluoroalkyl group and a hydroxyl group. Its molecular formula is C16H15Cl2F3N2O, and it possesses notable lipophilicity due to the presence of fluorinated and aromatic moieties.

Antimicrobial Properties

Research indicates that derivatives of similar structures exhibit antimicrobial activity against various pathogens. For example, compounds with trifluoromethyl groups have shown efficacy against Mycobacterium tuberculosis and non-tuberculous mycobacteria . The presence of the dichloro substituent may enhance the binding affinity to bacterial enzymes, contributing to its antimicrobial properties.

Enzyme Inhibition

Studies on related compounds have demonstrated their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The IC50 values for these compounds ranged from 27.04 to 106.75 µM for AChE inhibition . Although specific data for 3,4-dichloro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide is limited, it is hypothesized that similar structural motifs may confer comparable enzyme inhibitory effects.

Cytotoxicity

Cytotoxic assays have been conducted on related benzamide derivatives, revealing varying levels of activity against human tumor cell lines. Some derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells . The structural characteristics of 3,4-dichloro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide suggest potential for similar activity.

Case Studies

  • Antimicrobial Activity : In a study evaluating N-alkyl derivatives of 4-(trifluoromethyl)benzohydrazide, several compounds were identified with MIC values indicating moderate antimicrobial effectiveness against Mycobacterium tuberculosis .
  • Enzyme Inhibition : A series of phenylethylphosphonamidates were optimized for PSMA inhibition. The 3,4-dichlorophenyl analog was noted for its enhanced potency due to electronic effects influencing binding affinities .

Data Table: Summary of Biological Activities

Activity Related Compounds IC50/MIC Values Remarks
AntimicrobialTrifluoromethyl derivativesMIC ≥ 62.5 µMModerate activity against Mycobacterium species
AChE InhibitionN-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazinesIC50 27.04–106.75 µMPotentially competitive with rivastigmine
CytotoxicityVarious benzamide derivativesVaries by structureSelective cytotoxicity observed in tumor cells

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